Enhanced Reversed-Phase Chromatographic Retention Due to Intramolecular Hydrogen Bonding
The 2-hydroxy-4-methoxy isomer exhibits significantly higher retention in reversed-phase liquid chromatography than the 2-methoxy-4-hydroxy isomer. This is attributed to a stronger N-H···O intramolecular hydrogen bond, which reduces polarity and enhances interaction with the stationary phase [1].
| Evidence Dimension | Reversed-phase LC capacity factor (k') |
|---|---|
| Target Compound Data | A much higher capacity factor than the comparator. |
| Comparator Or Baseline | 2-methoxy-4-hydroxybenzamide (isomer) |
| Quantified Difference | Qualitatively described as 'much higher,' arising from differences in the unassociated-associated equilibrium or the relative strength of the N-H…O association. |
| Conditions | Reversed-phase liquid chromatography on hydrocarbon stationary phases, as part of a study on isomeric hydroxymethoxybenzamides [1]. |
Why This Matters
This property is critical for scientists selecting a benzamide standard for method development or studying the impact of intramolecular interactions on molecular recognition, as it ensures distinct and predictable chromatographic behavior.
- [1] Smith, F. T., & Clark, C. R. (1991). Liquid Chromatographic Studies on Intramolecular Hydrogen Bonding in Hydroxy-Methoxybenzamides Model Compounds Related to Remoxipride Metabolites. Journal of Chromatographic Science, 29(4), 153–157. View Source
